4-(3-Methylcyclohexylidene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-(3-Methylcyclohexylidene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylcyclohexylidene)-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylcyclohexanone with phenyl isocyanate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Solvent: Common solvents like toluene or dichloromethane
Catalyst/Base: Bases such as triethylamine or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylcyclohexylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4-(3-Methylcyclohexylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-Methylcyclohexylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylcyclohexylidene)-2-phenyloxazole
- 4-(3-Methylcyclohexylidene)-2-phenylthiazol-5(4H)-one
- 4-(3-Methylcyclohexylidene)-2-phenylimidazol-5(4H)-one
Uniqueness
4-(3-Methylcyclohexylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(4E)-4-(3-methylcyclohexylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H17NO2/c1-11-6-5-9-13(10-11)14-16(18)19-15(17-14)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3/b14-13+ |
InChI Key |
PSSKHNYTUKHULL-BUHFOSPRSA-N |
Isomeric SMILES |
CC1CCC/C(=C\2/C(=O)OC(=N2)C3=CC=CC=C3)/C1 |
Canonical SMILES |
CC1CCCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)C1 |
Origin of Product |
United States |
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